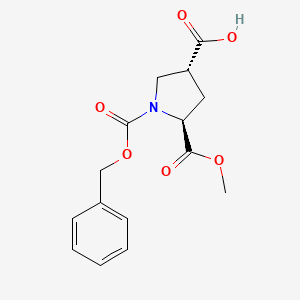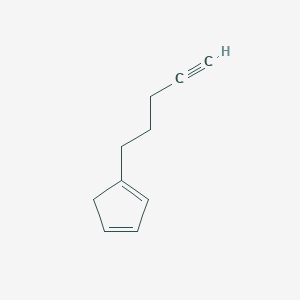
1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene is an organic compound that features a cyclopentadiene ring substituted with a pentynyl group
Vorbereitungsmethoden
The synthesis of 1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene can be achieved through several synthetic routes. One common method involves the intramolecular Diels–Alder reaction of cyclopenta-1,3-diene derivatives generated in situ from 4-(pent-4-enyl)cyclopent-2-enone ethylene ketals . This reaction typically requires heating at 120°C to produce the desired cyclopentadiene derivative.
Analyse Chemischer Reaktionen
1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions can occur at the cyclopentadiene ring, often facilitated by Lewis acids or other catalysts.
Common reagents used in these reactions include halogens, hydrogen halides, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of new bonds and the generation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene can be compared to other cyclopentadiene derivatives, such as:
1,3-Cyclopentadiene: A simpler compound with two conjugated double bonds, often used in Diels–Alder reactions.
1,2-Disubstituted Cyclopentadienes: These compounds have two substituents on the cyclopentadiene ring and exhibit different reactivity and stability compared to this compound.
The uniqueness of this compound lies in its pentynyl substituent, which introduces additional reactivity and potential for further functionalization .
Eigenschaften
Molekularformel |
C10H12 |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
1-pent-4-ynylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H12/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8H,3-4,7,9H2 |
InChI-Schlüssel |
KLCAQCUDTCHWQW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC1=CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
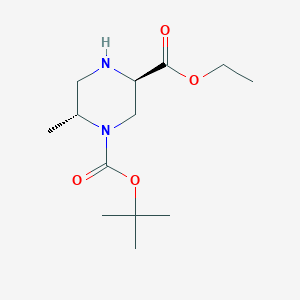
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
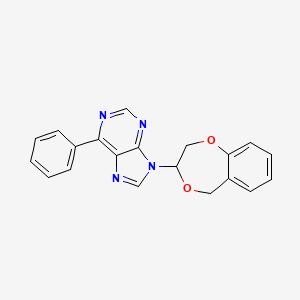
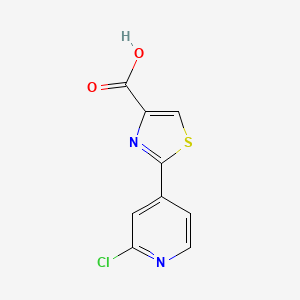
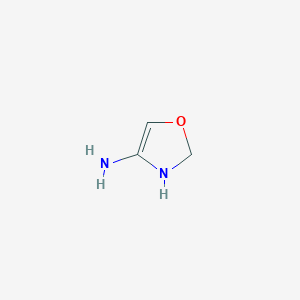
![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
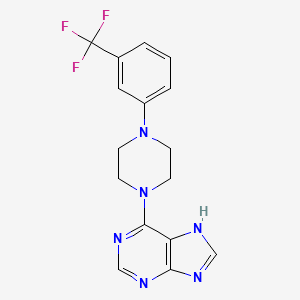
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
